3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid
Overview
Description
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6BrNO2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of a bromine atom and a carboxylic acid group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1-methyl-1H-pyrrole-2-carboxylic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted pyrrole derivatives.
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of pyrrole-2-methanol or pyrrole-2-carbaldehyde.
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrrole-2-carboxylic acid: Lacks the methyl group at the nitrogen atom.
1-Methyl-1H-pyrrole-2-carboxylic acid: Lacks the bromine atom.
3-Chloro-1-methyl-1H-pyrrole-2-carboxylic acid: Contains a chlorine atom instead of bromine.
Uniqueness
3-Bromo-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to the combination of the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of both functional groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
3-bromo-1-methylpyrrole-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-3-2-4(7)5(8)6(9)10/h2-3H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHLPPIIYRFZPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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